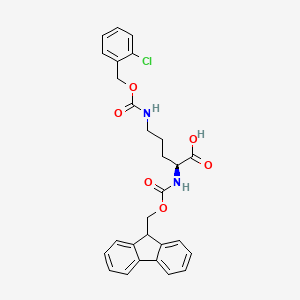
Fmoc-Orn(2-Cl-Z)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Orn(2-Cl-Z)-OH: is a derivative of ornithine, an amino acid, which is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group. These modifications are commonly used in peptide synthesis to protect functional groups during the assembly of peptide chains.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Orn(2-Cl-Z)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of ornithine is protected with the Fmoc group using Fmoc-Cl in the presence of a base like sodium carbonate.
Protection of the Side Chain: The side chain amino group of ornithine is protected with the 2-chlorobenzyloxycarbonyl group using 2-Cl-Z-Cl in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling required for peptide synthesis efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, while the 2-Cl-Z group can be removed using hydrogenation or acidic conditions.
Coupling Reactions: The protected ornithine can be coupled with other amino acids using coupling reagents like HBTU or DIC.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF.
2-Cl-Z Deprotection: Hydrogenation using palladium on carbon or acidic conditions.
Coupling: HBTU, DIC, or other carbodiimides in the presence of a base like DIPEA.
Major Products Formed
Deprotected Ornithine: After removal of protecting groups.
Peptide Chains: When coupled with other amino acids.
Applications De Recherche Scientifique
Fmoc-Orn(2-Cl-Z)-OH: is primarily used in the field of peptide synthesis. Its applications include:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein structure and function.
Medicine: Used in the development of peptide-based drugs.
Industry: Employed in the production of synthetic peptides for research and therapeutic purposes.
Mécanisme D'action
The compound itself does not have a specific mechanism of action as it is a protected amino acid derivative. the peptides synthesized using Fmoc-Orn(2-Cl-Z)-OH can have various mechanisms of action depending on their sequence and structure. These peptides can interact with specific molecular targets such as enzymes, receptors, or other proteins, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Lys(Boc)-OH: Lysine protected with Fmoc and Boc groups.
Fmoc-Arg(Pbf)-OH: Arginine protected with Fmoc and Pbf groups.
Fmoc-Orn(Boc)-OH: Ornithine protected with Fmoc and Boc groups.
Uniqueness
Fmoc-Orn(2-Cl-Z)-OH: is unique due to the presence of the 2-chlorobenzyloxycarbonyl group, which provides different deprotection conditions compared to other protecting groups like Boc or Pbf.
Propriétés
IUPAC Name |
(2S)-5-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN2O6/c29-24-13-6-1-8-18(24)16-36-27(34)30-15-7-14-25(26(32)33)31-28(35)37-17-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h1-6,8-13,23,25H,7,14-17H2,(H,30,34)(H,31,35)(H,32,33)/t25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAOOYINJZPDDP-VWLOTQADSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
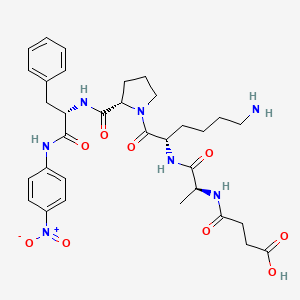
![8-Azabicyclo[3.2.1]octan-2-one,6,8-dimethyl-,(1R,5R,6R)-rel-(9CI)](/img/new.no-structure.jpg)
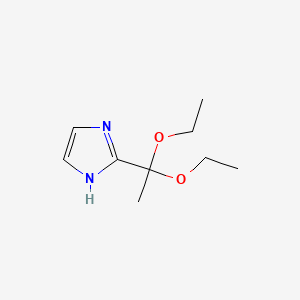
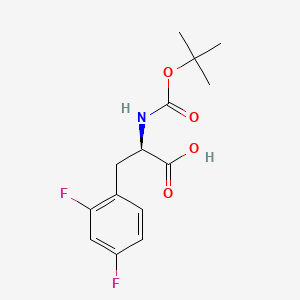
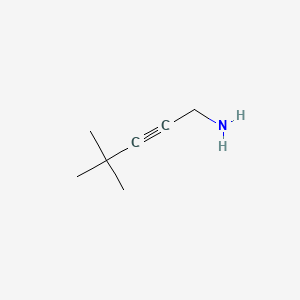
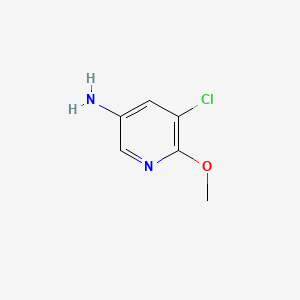
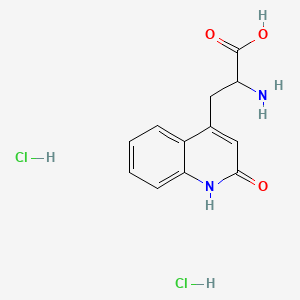
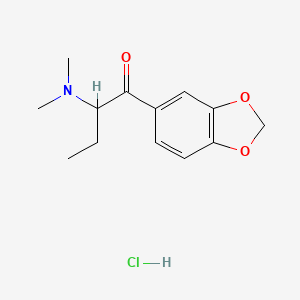
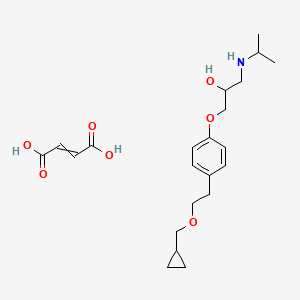
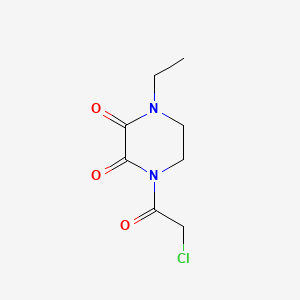
![4-(Piperazin-1-yl)benzo[d]oxazole](/img/structure/B599983.png)
